molecular formula C15H18FNO2 B13223998 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13223998
M. Wt: 263.31 g/mol
InChI Key: HKRVMIRLWSDIJF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group and a methylpropanoyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-methylpropanoyl chloride.

    Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, leads to the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidinone ring can modulate its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a bromine atom instead of fluorine.

    1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-10(2)14(18)11-6-5-9-17(15(11)19)13-8-4-3-7-12(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3

InChI Key

HKRVMIRLWSDIJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=CC=C2F

Origin of Product

United States

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